molecular formula C20H16F3N7O2 B11524934 N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11524934
M. Wt: 443.4 g/mol
InChI Key: ARZFJBHOGAEHAK-UHFFFAOYSA-N
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Description

N’-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex heterocyclic compound that belongs to the pyrazole and pyrimidine families These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound on a large scale. The choice of reagents, solvents, and reaction conditions is critical to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

N’-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group and the pyrazole-pyrimidine fusion contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide stands out due to its unique combination of functional groups, which impart specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H16F3N7O2

Molecular Weight

443.4 g/mol

IUPAC Name

N'-(1-ethylpyrazole-3-carbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

InChI

InChI=1S/C20H16F3N7O2/c1-2-29-9-8-13(27-29)18(31)25-26-19(32)15-11-17-24-14(12-6-4-3-5-7-12)10-16(20(21,22)23)30(17)28-15/h3-11H,2H2,1H3,(H,25,31)(H,26,32)

InChI Key

ARZFJBHOGAEHAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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